REACTION_CXSMILES
|
[CH:1]([O-:3])=O.[Rb+].C[Si:6]([O:11][CH3:12])([O:9][CH3:10])[O:7][CH3:8]>>[CH3:8][O:7][Si:6]([O:3][CH3:1])([O:11][CH3:12])[O:9][CH3:10] |f:0.1|
|
Name
|
rubidium formate
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Rb+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC)(OC)OC
|
Name
|
carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 94292.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |